molecular formula C14H17NO2 B11877271 sec-Butyl 2-(1H-indol-3-yl)acetate

sec-Butyl 2-(1H-indol-3-yl)acetate

Cat. No.: B11877271
M. Wt: 231.29 g/mol
InChI Key: SOPIOESZBHCAQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 2-(1H-indol-3-yl)acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with sec-butanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows:

2-(1H-indol-3-yl)acetic acid+sec-butanolacid catalystsec-Butyl 2-(1H-indol-3-yl)acetate+water\text{2-(1H-indol-3-yl)acetic acid} + \text{sec-butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(1H-indol-3-yl)acetic acid+sec-butanolacid catalyst​sec-Butyl 2-(1H-indol-3-yl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

butan-2-yl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C14H17NO2/c1-3-10(2)17-14(16)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3

InChI Key

SOPIOESZBHCAQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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